- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

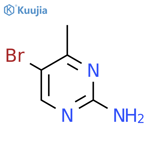

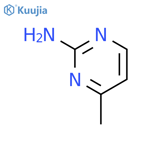

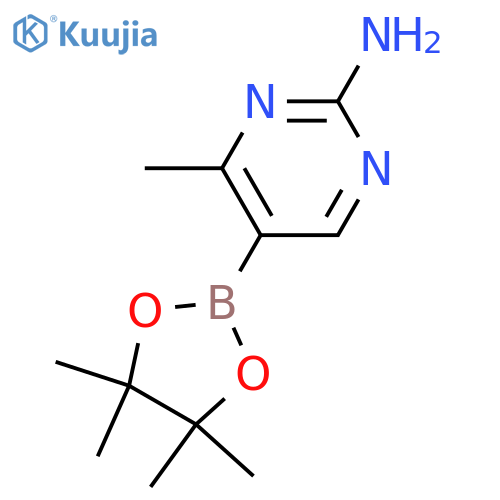

Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure

Nome del prodotto:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Numero CAS:944401-55-2

MF:C11H18BN3O2

MW:235.090522289276

MDL:MFCD18072554

CID:844636

PubChem ID:52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine

- AK112765

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine

- SYJMHOBGFXCKRG-UHFFFAOYSA-N

- 6145AC

- FCH2794291

- AM807613

- OR360325

- AX8161633

- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester

- (2-AM

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)

- C11H18BN3O2

- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- MFCD18072554

- AKOS016000282

- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- SB55508

- SY104523

- DS-5779

- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester

- DTXSID50680997

- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester

- 944401-55-2

- SCHEMBL1114281

- DB-010255

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

-

- MDL: MFCD18072554

- Inchi: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)

- Chiave InChI: SYJMHOBGFXCKRG-UHFFFAOYSA-N

- Sorrisi: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Proprietà calcolate

- Massa esatta: 235.1492070g/mol

- Massa monoisotopica: 235.1492070g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 1

- Complessità: 282

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 70.3

Proprietà sperimentali

- Densità: 1.11

- Punto di ebollizione: 409.7±47.0 °C at 760 mmHg

- Punto di infiammabilità: 201.6±29.3 °C

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- Pressione di vapore: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- TSCA:N

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

¥ 5,623.00 | 2023-04-12 | |

| abcr | AB332473-1 g |

2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |

944401-55-2 | 95% | 1g |

€508.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D657146-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

$1055 | 2024-07-21 | |

| eNovation Chemicals LLC | D657146-10G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 10g |

$1755 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 100mg |

¥85.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 5g |

¥6056.0 | 2022-04-27 | |

| TRC | M343478-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 100mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM130224-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 5g |

$880 | 2021-08-05 | |

| Chemenu | CM130224-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 100mg |

$71 | 2021-08-05 | |

| Chemenu | CM130224-1g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 1g |

$301 | 2021-08-05 |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C

Riferimento

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Riferimento

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

Riferimento

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C

Riferimento

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Riferimento

- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

Riferimento

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Riferimento

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Riferimento

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

Riferimento

- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Letteratura correlata

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) Prodotti correlati

- 2680841-02-3(Benzyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate)

- 2287265-73-8(2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid)

- 568551-31-5(6-(piperazin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione)

- 2287270-84-0(1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane)

- 946340-30-3(3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide)

- 1806758-61-1(2-Methyl-6-nitro-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 2034480-71-0(N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)

- 1326812-71-8(8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

- 2620-83-9(1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole)

- 2680895-63-8(tert-butyl N-(1-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Purezza:99%

Quantità:5g

Prezzo ($):339.0